MAO-B Inhibition Profile of 6-Ethoxy-2-propyl-4-quinolinol vs. Clinical MAO-B Inhibitor Selegiline
6-Ethoxy-2-propyl-4-quinolinol demonstrates moderate inhibitory activity against human recombinant MAO-B with an IC50 of 530 nM [1]. In contrast, the clinical MAO-B inhibitor selegiline (deprenyl) exhibits a significantly higher potency, with reported IC50 values ranging from 6.8 nM to 51 nM . This quantitative comparison positions the target compound as a weaker but distinct MAO-B ligand, potentially suitable for applications where strong irreversible inhibition is undesirable, such as in studies of reversible modulation or as a starting point for optimizing potency.
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | Selegiline (deprenyl): IC50 = 6.8 nM to 51 nM |
| Quantified Difference | Target compound is ~10- to 78-fold less potent than selegiline |
| Conditions | Target: Human recombinant MAO-B expressed in supersomes, kynuramine substrate [1]. Comparators: Human recombinant MAO-B, various assay conditions . |
Why This Matters
This data confirms the compound's MAO-B engagement, enabling researchers to select it as a moderate-affinity probe for SAR campaigns or as a control compound in assays requiring a reversible inhibitor profile distinct from clinical irreversible inhibitors.
- [1] BindingDB entry for BDBM50585932 (CHEMBL5081574). 6-Ethoxy-2-propyl-4-quinolinol. BindingDB, University of California San Diego. 2025. View Source
